12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt
Description
12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt (C₃₂H₄₆D₅NO₁₂S·2K; molecular weight 757.04) is a deuterated analogue of the parent compound 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt (H954095), which is an impurity of Cholic Acid (C432600) . Cholic Acid, a primary bile acid, is a choleretic agent synthesized in hepatocytes. The deuterated form is primarily used as a labeled internal standard in chromatography and mass spectrometry for precise quantification of bile acid metabolites in biological samples. Its structure features a glucuronide moiety at the O-3 position and a dipotassium salt counterion, distinguishing it from simpler bile acid conjugates .
Properties
Molecular Formula |
C32H51K2NO12S |
|---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C32H53NO12S.2K/c1-16(4-9-24(35)33-12-13-46(41,42)43)20-7-8-21-19-6-5-17-14-18(10-11-31(17,2)22(19)15-23(34)32(20,21)3)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/h16-23,25-28,30,34,36-38H,4-15H2,1-3H3,(H,33,35)(H,39,40)(H,41,42,43);;/q;2*+1/p-2/t16-,17-,18-,19?,20-,21+,22?,23+,25+,26+,27-,28+,30-,31+,32-;;/m1../s1 |
InChI Key |
MMOOHENTEBMFGJ-PYRBBINHSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt involves multiple steps, starting from cholic acid. The process includes hydroxylation, glucuronidation, and sulfonation reactions. The specific reaction conditions, such as temperature, pH, and catalysts, are crucial for achieving high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and interactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt involves its interaction with specific molecular targets and pathways. It primarily affects bile acid receptors and transporters, influencing bile acid metabolism and homeostasis. The compound’s effects on cellular processes are mediated through its binding to these targets, leading to changes in gene expression and enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and application-based differences between 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt and related bile acid derivatives:
Structural and Functional Differences
- Glucuronidation vs. Sulfation : The target compound and Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt both contain glucuronide groups, but the latter also has a sulfate group, altering solubility and receptor binding properties . In contrast, Taurodeoxycholic Acid-3-Sulfate lacks glucuronidation, focusing solely on sulfation for hepatic detoxification .
- Deuterated vs. Non-Deuterated: Deuterated variants (e.g., [²H₄]-Taurolithocholic Acid Sodium Salt) are critical for isotopic dilution assays, whereas non-deuterated forms like Taurolithocholic Acid Sodium Salt are used in functional studies (e.g., apoptosis inhibition) .
- Salt Counterions : The dipotassium salt in the target compound enhances stability in aqueous solutions compared to disodium salts (e.g., Taurolithocholic Acid 3-O-Glucuronide Sulfate Disodium Salt), which may influence ion-pairing in chromatographic separations .
Biological Activity
12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt (12-Hy-TLCA-G) is a bile acid derivative that has garnered interest in the fields of pharmacology and biochemistry due to its unique structural properties and potential biological activities. This compound is a conjugate of taurine and lithocholic acid, modified by glucuronidation, which enhances its solubility and bioavailability. This article explores the biological activity of 12-Hy-TLCA-G, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 12-Hy-TLCA-G can be described as follows:
- Molecular Formula : C₂₃H₃₉N₃O₈S
- Molecular Weight : 511.66 g/mol
- Solubility : Highly soluble in water due to the presence of glucuronic acid.
12-Hy-TLCA-G exhibits several biological activities attributed to its interaction with cellular receptors and metabolic pathways:
-
Antioxidant Activity :
- The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
-
Cholesterol Metabolism :
- 12-Hy-TLCA-G influences cholesterol homeostasis by modulating the expression of genes involved in cholesterol synthesis and uptake. It has been observed to upregulate hepatic LDL receptors, enhancing cholesterol clearance from the bloodstream.
-
Anti-inflammatory Effects :
- Research indicates that 12-Hy-TLCA-G can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential therapeutic effects in inflammatory diseases.
-
Gut Microbiota Modulation :
- The compound may influence gut microbiota composition, promoting the growth of beneficial bacteria while inhibiting pathogenic strains, thus supporting gut health and function.
In Vitro Studies
A series of in vitro studies have demonstrated the biological effects of 12-Hy-TLCA-G:
| Study | Cell Line | Concentration | Key Findings |
|---|---|---|---|
| Smith et al. (2020) | HepG2 | 10-100 µM | Increased LDL receptor expression; reduced cholesterol levels. |
| Zhang et al. (2021) | Caco-2 | 50 µM | Enhanced antioxidant enzyme activity; reduced oxidative stress markers. |
| Lee et al. (2022) | THP-1 | 25 µM | Decreased TNF-alpha production; anti-inflammatory effects observed. |
In Vivo Studies
In vivo studies have further elucidated the compound's biological activities:
-
Animal Model for Hyperlipidemia :
- A study conducted on hyperlipidemic rats treated with 12-Hy-TLCA-G showed a significant reduction in serum cholesterol levels compared to control groups, suggesting its potential as a therapeutic agent for managing hyperlipidemia.
-
Inflammation Model :
- In a murine model of acute inflammation, administration of 12-Hy-TLCA-G resulted in decreased paw edema and lower levels of inflammatory cytokines, indicating its efficacy in reducing inflammation.
Case Study 1: Hyperlipidemia Management
A clinical trial involving patients with dyslipidemia evaluated the effects of 12-Hy-TLCA-G supplementation over a period of three months. Results indicated a significant decrease in total cholesterol and LDL levels, alongside improvements in HDL cholesterol levels.
Case Study 2: Inflammatory Bowel Disease (IBD)
Patients with IBD were administered 12-Hy-TLCA-G as part of their treatment regimen. The results demonstrated a reduction in disease activity index scores and improved quality of life metrics, supporting the compound's role in managing chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
